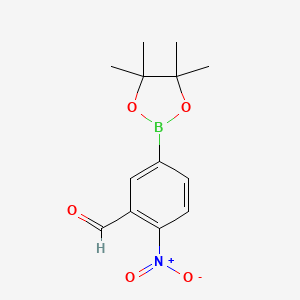

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

説明

特性

IUPAC Name |

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSNQQFRGFGLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds of similar structure have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It is known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may influence pathways involving these reactions.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its chemical structure and potential reactions, it may influence the formation of certain compounds or the progression of specific reactions within cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, it is known that the compound is stable under normal temperatures but may undergo hydrolysis in a humid environment .

生化学分析

Biochemical Properties

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors and kinases, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and inflammation. Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response. These findings underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by reductases, which convert the nitro group to an amino group, and by oxidases, which can further modify the aldehyde moiety. These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different cellular contexts.

生物活性

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound with significant potential in biochemical applications. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in organic synthesis and catalysis.

- Molecular Formula : C13H16BNO5

- Molecular Weight : 277.08 g/mol

- CAS Number : 1184259-08-2

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. It can serve as a substrate for oxidoreductases that facilitate the reduction of the nitro group to an amino group. This transformation is crucial as it alters the compound's reactivity and biological profile.

Key Interactions

- Enzyme Substrates : The compound acts as a substrate for various oxidoreductases.

- Covalent Bond Formation : It can form covalent bonds with nucleophilic residues in proteins, potentially modifying their function and activity.

Biological Applications

The compound's biological applications are primarily seen in:

- Organic Synthesis : It is utilized in the synthesis of complex organic molecules through various catalytic processes.

- Catalysis : The compound has demonstrated effectiveness in catalyzing reactions involving aryl halides and other electrophiles.

Case Studies

-

Arylation Reactions : In studies focused on arylation reactions, this compound showed high catalytic activity and stability when recycled multiple times in reactions involving aryl iodides .

Reaction Type Catalyst Used Recyclability Yield (%) Aryl Iodide Arylation 2-Nitro Compound 5 cycles 85 - Photoredox Catalysis : The compound has been explored in photoredox catalysis for functionalizing glycerol and other platform chemicals. Its unique properties enable selective transformations under light irradiation conditions .

Environmental Considerations

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH levels. These factors must be optimized to enhance its performance in biological applications.

科学的研究の応用

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its ability to undergo various chemical transformations. Notably:

- Borylation Reactions : 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can facilitate borylation at the benzylic C-H bond of alkylbenzenes when used with a palladium catalyst. This reaction is essential for generating boron-containing compounds that are valuable in further synthetic applications.

- Reduction Reactions : The nitro group of the compound can be reduced to an amino group using oxidoreductases. This transformation is crucial for modifying the reactivity and biological profile of the compound.

Catalysis

The compound plays a vital role in catalysis due to its ability to interact with various enzymes and proteins:

- Enzyme Interactions : It can act as a substrate for certain oxidoreductases and may form covalent bonds with nucleophilic amino acid residues in proteins. These interactions can lead to modifications in protein function and activity.

- Transition Metal Catalysis : The compound can participate in hydroboration reactions involving alkyl or aryl alkynes and alkenes when used with transition metal catalysts. This property enhances its utility in synthesizing complex organic molecules.

The biological activity of this compound is of particular interest:

- Cellular Effects : Research indicates that this compound can influence cellular processes such as gene expression and cellular metabolism. It modulates the activity of transcription factors and kinases, which can alter the expression of genes involved in cell growth and differentiation.

- Toxicology Studies : In animal models, the effects of this compound vary with dosage. Low doses may have minimal physiological effects, whereas higher doses can induce oxidative stress and inflammation.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Borylation of Alkylbenzenes | Demonstrated efficient borylation using palladium catalysts with this compound. |

| Study B | Reduction Mechanism | Showed that the nitro group can be reduced by specific enzymes leading to significant changes in biological activity. |

| Study C | Cellular Impact | Investigated effects on gene expression; found modulation of key signaling pathways involved in cell growth. |

類似化合物との比較

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity at the aldehyde, facilitating nucleophilic additions. In contrast, methoxy or hydroxy substituents (e.g., ) increase electron density, reducing reactivity in cross-couplings but improving stability .

- Boronate Stability : The pinacol boronate group is stable under anhydrous conditions but hydrolyzes in protic solvents. Thiophene-based analogs (e.g., ) exhibit greater thermal stability due to aromatic thiophene’s conjugation .

- Suzuki Coupling Efficiency : The target compound’s nitro group may sterically hinder transmetalation compared to unsubstituted analogs (e.g., ), though electronic effects can compensate by stabilizing intermediates .

準備方法

Preparation via Miyaura Borylation of Halogenated Nitrobenzaldehyde Derivatives

One common approach is the palladium-catalyzed Miyaura borylation of a halogenated nitrobenzaldehyde precursor:

- Starting Material: 2-nitro-5-bromobenzaldehyde or 2-nitro-5-iodobenzaldehyde.

- Reagents: Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Solvent: Typically dioxane or tetrahydrofuran (THF).

- Conditions: Heating at 80–100 °C under inert atmosphere.

- Outcome: Formation of the pinacol boronate ester at the halogen position, yielding 2-nitro-5-(pinacolboronate)benzaldehyde.

This method benefits from mild conditions that preserve the aldehyde and nitro groups and provides good yields of the boronate ester intermediate.

Direct Borylation of Nitrobenzaldehyde Derivatives

An alternative is direct C–H borylation of nitrobenzaldehyde derivatives:

- Catalyst: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands.

- Reagents: Bis(pinacolato)diboron.

- Conditions: Elevated temperatures (80–120 °C), often in solvents like cyclohexane or dioxane.

- Selectivity: Directed by electronic effects and sterics to position 5 on the aromatic ring.

- Advantages: Avoids pre-functionalization with halogens but may require optimization to avoid side reactions.

Protection and Functional Group Interconversion Strategies

To install the aldehyde group without disturbing the boronate ester, some procedures protect the aldehyde as an acetal during borylation or nitration steps, followed by deprotection.

Alternatively, the aldehyde can be introduced via:

- Formylation of the boronate ester intermediate: Using directed ortho-metalation (DoM) followed by quenching with DMF.

- Oxidation of methyl groups: From methyl-substituted boronate esters to aldehydes using oxidants like selenium dioxide or manganese dioxide.

Representative Experimental Procedure (Adapted from Literature)

| Step | Procedure Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-nitro-5-bromobenzaldehyde | Commercial or synthesized via nitration of 5-bromobenzaldehyde | Starting material for borylation |

| 2 | Miyaura borylation | Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron (1.2 equiv), KOAc (3 equiv), dioxane, 90 °C, 12 h, inert atmosphere | Yields typically 70–85% |

| 3 | Purification | Silica gel chromatography, elution with hexane/ethyl acetate mixtures | Boronate ester sensitive to moisture |

| 4 | Characterization | NMR, HRMS, melting point | Confirm structure and purity |

Data Table: Summary of Preparation Conditions and Yields

| Method | Starting Material | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Miyaura Borylation | 2-nitro-5-bromobenzaldehyde | Pd(dppf)Cl2, B2Pin2, KOAc | Dioxane | 90 °C | 12 h | 75–85 | Mild, preserves aldehyde |

| Direct C–H Borylation | 2-nitrobenzaldehyde | [Ir(COD)(OMe)]2, bipyridine, B2Pin2 | Cyclohexane | 100 °C | 18 h | 50–65 | Requires optimization |

| Formylation Post-Borylation | Boronate ester intermediate | n-BuLi, DMF | THF | -78 °C to RT | 2 h | 60–70 | For aldehyde installation |

Research Findings and Notes on Functional Group Compatibility

- The pinacol boronate ester is stable under mild oxidative and reductive conditions but sensitive to strong acids and bases.

- Nitration should be performed prior to borylation to avoid decomposition of the boronate ester.

- Hypervalent iodine reagents (e.g., diacetoxyiodobenzene) have been used successfully for mild oxidative transformations in the presence of boronate esters without decomposition, suggesting mild oxidation methods are compatible with this functional group.

- Attempts to chlorinate aldoximes to form hydroximoyl chlorides for further transformations often lead to decomposition when boronate esters are present, indicating the need for mild and selective reagents.

- The Suzuki-Miyaura cross-coupling reaction is the main application of this compound, requiring high purity and functional group integrity during synthesis.

Q & A

Basic: What are the key synthetic routes for preparing 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Methodological Answer:

The compound is typically synthesized via sequential functionalization of benzaldehyde derivatives. A common approach involves:

Boronate Ester Installation : Suzuki-Miyaura coupling precursors are prepared by introducing the dioxaborolane group via Miyaura borylation. For example, bromobenzaldehyde derivatives can react with bis(pinacolato)diboron under Pd catalysis .

Nitro Group Introduction : Electrophilic nitration at the ortho position relative to the aldehyde group, often using nitric acid in a sulfuric acid medium, ensures regioselectivity .

Purification : Silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) is standard, yielding ~48–76% purity depending on substituent steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。